molecular formula C12H19NO2 B13209545 2-Methoxy-3-[(2-methylpropoxy)methyl]aniline

2-Methoxy-3-[(2-methylpropoxy)methyl]aniline

Cat. No.: B13209545
M. Wt: 209.28 g/mol
InChI Key: MRHOSLSYEWVUEV-UHFFFAOYSA-N
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Description

2-Methoxy-3-[(2-methylpropoxy)methyl]aniline is an organic compound with a complex structure that includes both methoxy and aniline functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-3-[(2-methylpropoxy)methyl]aniline typically involves multiple steps. One common method is the reaction of 2-methoxyaniline with 2-methylpropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-3-[(2-methylpropoxy)methyl]aniline can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated aniline derivatives.

Scientific Research Applications

2-Methoxy-3-[(2-methylpropoxy)methyl]aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methoxy-3-[(2-methylpropoxy)methyl]aniline involves its interaction with specific molecular targets. The methoxy and aniline groups can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-3-methylpyrazine
  • 2-Methoxy-3-isobutylpyrazine
  • 2-Methoxy-3-methylphenol

Uniqueness

2-Methoxy-3-[(2-methylpropoxy)methyl]aniline is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

2-methoxy-3-(2-methylpropoxymethyl)aniline

InChI

InChI=1S/C12H19NO2/c1-9(2)7-15-8-10-5-4-6-11(13)12(10)14-3/h4-6,9H,7-8,13H2,1-3H3

InChI Key

MRHOSLSYEWVUEV-UHFFFAOYSA-N

Canonical SMILES

CC(C)COCC1=C(C(=CC=C1)N)OC

Origin of Product

United States

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